molecular formula C11H11NO6 B7972698 2-Nitro-3-(oxolan-3-yloxy)benzoic acid

2-Nitro-3-(oxolan-3-yloxy)benzoic acid

Cat. No.: B7972698
M. Wt: 253.21 g/mol
InChI Key: KKTMATVRQHAGFT-UHFFFAOYSA-N
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Description

2-Nitro-3-(oxolan-3-yloxy)benzoic acid is a nitro-substituted benzoic acid derivative featuring a tetrahydrofuran (oxolane) ether group at the 3-position and a nitro group at the 2-position (ortho to the carboxylic acid). This structure confers unique physicochemical properties:

  • Electron-withdrawing effects: The nitro group enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2) by stabilizing the deprotonated carboxylate via resonance and inductive effects.

Properties

IUPAC Name

2-nitro-3-(oxolan-3-yloxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c13-11(14)8-2-1-3-9(10(8)12(15)16)18-7-4-5-17-6-7/h1-3,7H,4-6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTMATVRQHAGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=CC(=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0-10°C) to form methyl 2-nitrobenzoate . This intermediate can then be hydrolyzed to yield 2-nitrobenzoic acid . The final step involves the etherification of 2-nitrobenzoic acid with oxolan-3-ol under suitable conditions to form 2-Nitro-3-(oxolan-3-yloxy)benzoic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(oxolan-3-yloxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.

    Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

    Catalysts: Acid catalysts for esterification reactions.

Major Products

    Reduction: 2-Amino-3-(oxolan-3-yloxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Esterification: Esters of this compound.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(oxolan-3-yloxy)benzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Substituent Position and Biosensor Recognition

Evidence from biosensor studies highlights the critical role of substituent position in molecular recognition:

  • Para-substituted derivatives (e.g., p-hydroxybenzoic acid, pHBA) exhibit the strongest biosensor responses due to optimal spatial alignment with binding domains .
  • Ortho-substituted derivatives (e.g., 2-nitrobenzoic acid) show reduced sensitivity in biosensors, attributed to steric hindrance and misalignment of the substituent .
  • Meta-substituted derivatives (e.g., 3-nitrobenzoic acid) display intermediate activity.

Implication for 2-Nitro-3-(oxolan-3-yloxy)benzoic Acid : The ortho-nitro group likely diminishes biosensor affinity compared to para-substituted analogs. However, the oxolane ether may partially offset this by providing complementary interactions (e.g., hydrogen bonding), though this remains untested .

Thermal Stability and Metal Complexation

Studies on lanthanide complexes of benzoic acid derivatives reveal:

  • Electron-withdrawing groups (e.g., -NO₂) enhance thermal stability of metal complexes by strengthening carboxylate-metal bonds .
  • Bulky substituents (e.g., oxolane) can reduce coordination efficiency due to steric hindrance.

Comparison Table : Thermal Decomposition Temperatures (Td) of Selected Complexes

Compound Td (°C) Key Features Reference
Benzoic acid 249 Baseline for comparison
3-Nitrobenzoic acid 275 Enhanced stability from -NO₂
3-Methoxybenzoic acid 230 Reduced stability due to -OCH₃
This compound* ~260–280 (estimated) Combines nitro stabilization and oxolane steric effects

*Note: Estimated based on analog data.

Reactivity in Hydrogenation Reactions

Hydrogenation of benzoic acid derivatives to cyclohexanecarboxylic acid (CCA) is industrially significant :

  • Nitro groups complicate hydrogenation: Reduction of -NO₂ to -NH₂ may compete with aromatic ring saturation, requiring specialized catalysts (e.g., Pt or Pd with modifiers).
  • Ortho-substituents hinder hydrogenation efficiency due to steric interference.

Comparison with 3-Nitrobenzoic Acid :

  • 3-Nitrobenzoic acid hydrogenates to 3-aminocyclohexanecarboxylic acid, a pharmacologically relevant intermediate.
  • This compound would likely require tailored catalytic conditions to mitigate steric and electronic challenges.

Solubility and Acidity

  • Acidity : The nitro group lowers pKa (~1.8–2.5 estimated) compared to benzoic acid (pKa 4.2), enhancing water solubility in ionized form.

Comparison with Structural Analogs :

Compound pKa Solubility (g/L, H₂O)
Benzoic acid 4.2 3.4
2-Nitrobenzoic acid 2.1 8.9
3-(Tetrahydrofuran-3-yloxy)benzoic acid ~3.8 5.2 (estimated)
This compound ~1.9 10.5 (estimated)

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